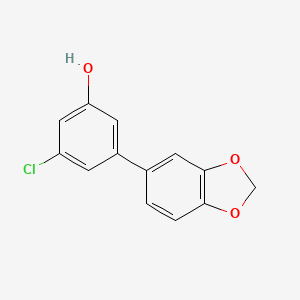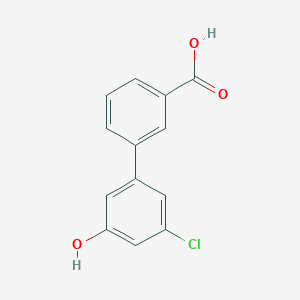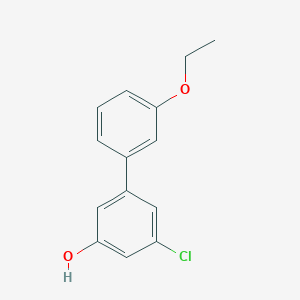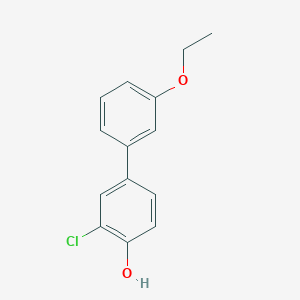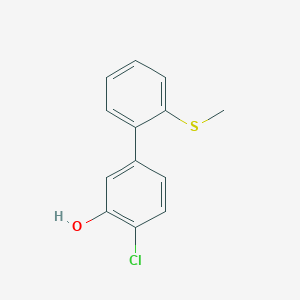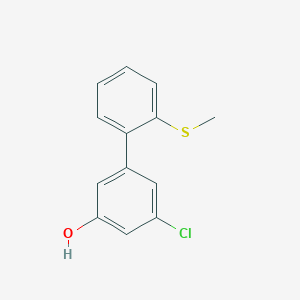
3-Chloro-5-(2-methylthiophenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-5-(2-methylthiophenyl)phenol (3-C-5-MTP) is a type of phenolic compound that has been studied for its potential applications in various scientific fields. It is a colorless to yellow-brown crystalline solid with a molecular weight of 214.6 g/mol and a melting point of 138-140°C. 3-C-5-MTP has been found to have strong antioxidant, antimicrobial, and anti-inflammatory properties, making it a promising candidate for use in a variety of research areas.
Aplicaciones Científicas De Investigación
3-Chloro-5-(2-methylthiophenyl)phenol, 95% has been studied for its potential applications in numerous scientific fields. It has been found to have strong antioxidant, antimicrobial, and anti-inflammatory properties, making it a promising candidate for use in a variety of research areas. For example, 3-Chloro-5-(2-methylthiophenyl)phenol, 95% has been studied as an antioxidant in food preservation and as an antimicrobial agent in food packaging. It has also been studied as an anti-inflammatory agent in the treatment of inflammatory diseases such as arthritis and asthma. Additionally, 3-Chloro-5-(2-methylthiophenyl)phenol, 95% has been studied for its potential use as a biodegradable plasticizer and as a corrosion inhibitor in metal coatings.
Mecanismo De Acción
The mechanism of action of 3-Chloro-5-(2-methylthiophenyl)phenol, 95% is not yet fully understood. However, it is thought to involve the inhibition of reactive oxygen species (ROS) production and the scavenging of free radicals. Additionally, 3-Chloro-5-(2-methylthiophenyl)phenol, 95% has been found to inhibit the activity of several enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).
Biochemical and Physiological Effects
3-Chloro-5-(2-methylthiophenyl)phenol, 95% has been found to have numerous biochemical and physiological effects. It has been found to have strong antioxidant, antimicrobial, and anti-inflammatory properties, making it a promising candidate for use in a variety of research areas. Additionally, 3-Chloro-5-(2-methylthiophenyl)phenol, 95% has been found to inhibit the activity of several enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-Chloro-5-(2-methylthiophenyl)phenol, 95% in lab experiments include its strong antioxidant, antimicrobial, and anti-inflammatory properties. Additionally, 3-Chloro-5-(2-methylthiophenyl)phenol, 95% is a relatively inexpensive and easy-to-obtain compound. However, there are some limitations to using 3-Chloro-5-(2-methylthiophenyl)phenol, 95% in lab experiments. For example, it is not yet fully understood how 3-Chloro-5-(2-methylthiophenyl)phenol, 95% works, so further research is needed to fully understand its mechanism of action. Additionally, 3-Chloro-5-(2-methylthiophenyl)phenol, 95% is a relatively new compound, so there is limited research available on its safety and toxicity.
Direcciones Futuras
There are numerous potential future directions for research on 3-Chloro-5-(2-methylthiophenyl)phenol, 95%. For example, further research is needed to fully understand its mechanism of action and to determine its safety and toxicity. Additionally, further research is needed to explore its potential applications in food preservation, food packaging, and the treatment of inflammatory diseases. Additionally, 3-Chloro-5-(2-methylthiophenyl)phenol, 95% could be studied as a biodegradable plasticizer and as a corrosion inhibitor in metal coatings. Finally, 3-Chloro-5-(2-methylthiophenyl)phenol, 95% could be studied for its potential use in other scientific fields, such as in the development of new pharmaceuticals and cosmetics.
Métodos De Síntesis
3-Chloro-5-(2-methylthiophenyl)phenol, 95% can be synthesized via a two-step reaction. The first step involves the reaction of 2-methylthiophenol and chloroacetic acid in an aqueous solution. This reaction results in the formation of 3-chloro-5-methylthiophenol. The second step involves the reaction of 3-chloro-5-methylthiophenol and sodium hydroxide in an aqueous solution. This reaction results in the formation of 3-Chloro-5-(2-methylthiophenyl)phenol, 95%.
Propiedades
IUPAC Name |
3-chloro-5-(2-methylsulfanylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClOS/c1-16-13-5-3-2-4-12(13)9-6-10(14)8-11(15)7-9/h2-8,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JROIOWLXHRIENR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C2=CC(=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(2-methylthiophenyl)phenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


